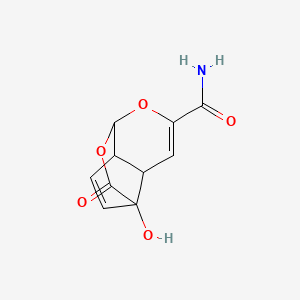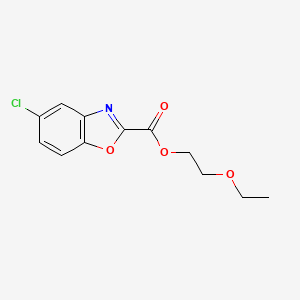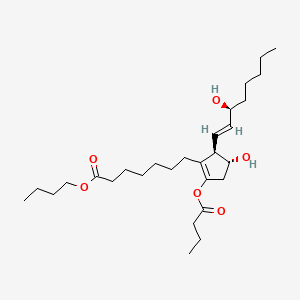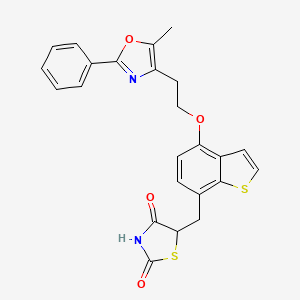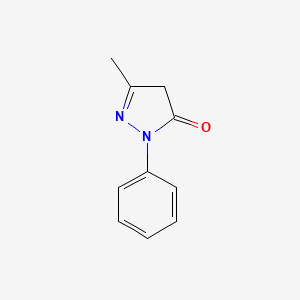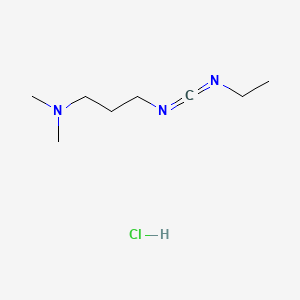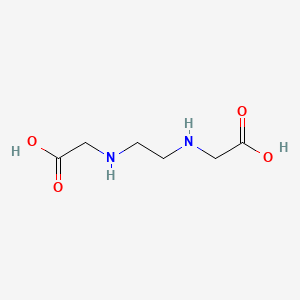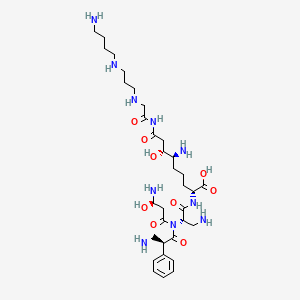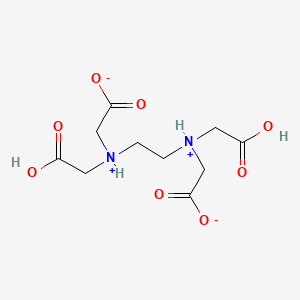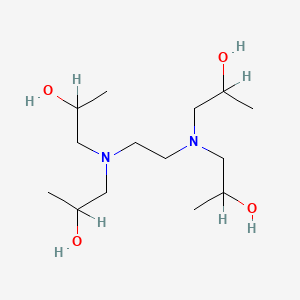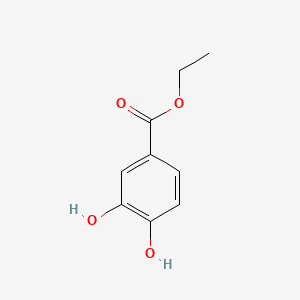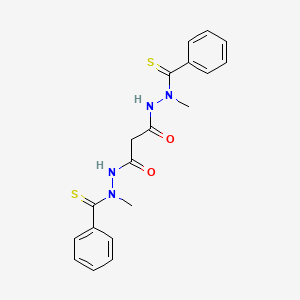
Elesclomol
Overview
Description
Elesclomol, also known by its International Nonproprietary Name (INN) as N′1, N′3-dimethyl-N′1, N′3-bis(phenylcarbonothioyl)propanedihydrazide, is a drug that triggers apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .
Mechanism of Action
Target of Action
Elesclomol primarily targets the mitochondria within cancer cells . The mitochondria play a crucial role in a variety of biochemical processes, including the eradication of free radicals, generation of mitochondrial energy, and iron homeostasis . This compound’s anticancer activity is determined by the dependence of cancer on mitochondrial metabolism .
Mode of Action
This compound interacts with its targets by inducing oxidative stress within cancer cells . This is achieved by provoking a buildup of reactive oxygen species (ROS) inside these cells . This compound requires a redox-active metal ion to function, and it has been found that the copper (II) complex is significantly more potent than other complexes . This interaction with its targets leads to a dramatic increase in oxidative stress, pushing the cell beyond a critical breaking point and triggering apoptosis .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress and apoptosis . By inducing a buildup of ROS, this compound disrupts the balance of cellular processes, leading to increased oxidative stress . This stress then triggers apoptosis, a form of programmed cell death . The induction of apoptosis is a key downstream effect of the pathways affected by this compound .
Pharmacokinetics
It is known that this compound is an injectable drug candidate
Result of Action
The molecular and cellular effects of this compound’s action are primarily the induction of oxidative stress and the triggering of apoptosis in cancer cells . By causing a dramatic increase in ROS, this compound pushes cancer cells beyond a critical breaking point, leading to their programmed death . This effect is particularly potent in cancer cells due to their higher intrinsic level of ROS and reduced antioxidant capacity compared to normal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper ions in the extracellular environment is crucial for this compound’s function . Additionally, the type of cancer and its specific metabolic dependencies can also influence the effectiveness of this compound
Biochemical Analysis
Biochemical Properties
Elesclomol binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria . This interaction with copper ions is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The prolonged elevation of ROS inside cancer cells induced by this compound causes the cell to exceed a critical breaking point and undergo apoptosis . It has also been found to suppress cancer by inducing cuproptosis .
Molecular Mechanism
This compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells . It requires a redox active metal ion to function . The Cu (II) complex is 34 times more potent than the Ni (II) complex and 1040-fold more potent than the Pt (II) complex .
Temporal Effects in Laboratory Settings
This compound has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying this compound .
Dosage Effects in Animal Models
Recent studies have demonstrated that this compound is able to substantially ameliorate pathology and lethality in a mouse model of Menkes disease when injected as an ES-Cu 2+ complex .
Metabolic Pathways
This compound targets mitochondrial metabolism . It has been recognized as an inducer of oxidative stress and has also been found to suppress cancer by inducing cuproptosis .
Transport and Distribution
This compound’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . This bis (thiohydrazide) amide binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .
Subcellular Localization
This compound is a mitochondrion-targeting agent . It binds to copper (II) in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elesclomol is synthesized through a series of chemical reactions involving the formation of bis(thiohydrazide) amide. The synthesis involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Elesclomol undergoes several types of chemical reactions, including:
Oxidation: this compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells.
Complexation: this compound forms complexes with redox-active metal ions, such as copper(II), which enhances its potency.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species are generated under physiological conditions within cancer cells.
Complexation: Copper(II) ions are commonly used to form potent complexes with this compound.
Major Products Formed: The major product formed from the reaction of this compound with copper(II) ions is a copper-elesclomol complex, which is significantly more potent than the free drug .
Scientific Research Applications
Elesclomol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study oxidative stress and metal ion complexation.
Biology: this compound is used to investigate the role of reactive oxygen species in cellular processes.
Comparison with Similar Compounds
Elesclomol is unique in its ability to induce oxidative stress and form potent complexes with copper(II) ions. Similar compounds include:
Disulfiram: Another copper ionophore that induces oxidative stress and has been studied for its anticancer properties.
Tetrathiomolybdate: A copper chelator used in the treatment of Wilson’s disease and studied for its anticancer effects.
Triapine: A ribonucleotide reductase inhibitor that also induces oxidative stress in cancer cells.
This compound stands out due to its specific mechanism of action involving the formation of a copper-elesclomol complex, which significantly enhances its potency compared to other compounds .
Properties
IUPAC Name |
1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJIXTWSNXCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042642 | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells. | |
| Record name | Elesclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
488832-69-5 | |
| Record name | Elesclomol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elesclomol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elesclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELESCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


